molecular formula C8H16N4 B069102 3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine CAS No. 169261-04-5

3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine

Número de catálogo B069102
Número CAS: 169261-04-5
Peso molecular: 168.24 g/mol
Clave InChI: JLVSZNXMZWEPJH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine, also known as PD-0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). It was first synthesized by Pfizer in 2005 and has shown promising results in preclinical and clinical studies as a potential cancer therapy.

Mecanismo De Acción

3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine selectively inhibits CDK4 and CDK6, which are enzymes involved in cell cycle progression. By inhibiting these enzymes, 3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine prevents cancer cells from dividing and proliferating. It also induces cell cycle arrest and promotes apoptosis, or programmed cell death, in cancer cells.

Efectos Bioquímicos Y Fisiológicos

3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine has been shown to have minimal toxicity and side effects in preclinical and clinical studies. It is well-tolerated by patients and does not affect normal cells as much as cancer cells. 3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine has also been shown to have synergistic effects when used in combination with other cancer therapies, such as endocrine therapy and chemotherapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine in lab experiments is its specificity for CDK4 and CDK6. This allows researchers to selectively target these enzymes and study their role in cancer cell proliferation. However, one limitation is that 3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine may not be effective in all types of cancer or in all patients. It is important to identify biomarkers that can predict response to 3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine in order to optimize patient selection and treatment.

Direcciones Futuras

1. Combination therapy: 3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine has shown synergistic effects when used in combination with other cancer therapies. Future studies could explore the optimal combination regimens and dosages for different types of cancer.
2. Biomarker identification: Biomarkers that predict response to 3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine could help optimize patient selection and treatment. Future studies could focus on identifying and validating such biomarkers.
3. Resistance mechanisms: Resistance to 3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine can develop over time in some patients. Future studies could investigate the underlying mechanisms of resistance and develop strategies to overcome it.
4. New indications: 3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine has primarily been studied in breast cancer and other solid tumors. Future studies could explore its potential in other types of cancer, such as hematological malignancies.
5. Structural modifications: 3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine is a small molecule inhibitor of CDK4 and CDK6. Future studies could explore structural modifications to improve its potency, selectivity, and pharmacokinetic properties.

Métodos De Síntesis

3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a pyrazole ring and the addition of isopropyl and dimethyl groups to specific positions on the ring. The final product is obtained through purification and isolation steps.

Aplicaciones Científicas De Investigación

3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine has been extensively studied for its potential as a cancer therapy. It has shown efficacy in preclinical models of breast, lung, and other types of cancer. Clinical trials have also demonstrated its ability to inhibit tumor growth and improve patient outcomes.

Propiedades

Número CAS

169261-04-5

Nombre del producto

3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine

Fórmula molecular

C8H16N4

Peso molecular

168.24 g/mol

Nombre IUPAC

3-N,2-dimethyl-5-propan-2-ylpyrazole-3,4-diamine

InChI

InChI=1S/C8H16N4/c1-5(2)7-6(9)8(10-3)12(4)11-7/h5,10H,9H2,1-4H3

Clave InChI

JLVSZNXMZWEPJH-UHFFFAOYSA-N

SMILES

CC(C)C1=NN(C(=C1N)NC)C

SMILES canónico

CC(C)C1=NN(C(=C1N)NC)C

Sinónimos

1H-Pyrazole-4,5-diamine,N5,1-dimethyl-3-(1-methylethyl)-(9CI)

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.